molecular formula C17H16N4OS B12244946 11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B12244946
M. Wt: 324.4 g/mol
InChI Key: WBEAYFZWTRFAAZ-UHFFFAOYSA-N
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Description

11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a unique structure combining thieno[3,2-d]pyrimidine and diazatricyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its combination of thieno[3,2-d]pyrimidine and diazatricyclo structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

11-thieno[3,2-d]pyrimidin-4-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C17H16N4OS/c22-15-3-1-2-14-12-6-11(8-21(14)15)7-20(9-12)17-16-13(4-5-23-16)18-10-19-17/h1-5,10-12H,6-9H2

InChI Key

WBEAYFZWTRFAAZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC=NC5=C4SC=C5

Origin of Product

United States

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